molecular formula C6H14O2<br>C6H14O2<br>HO(CH2)6OH B3422899 1,6-HEXANEDIOL CAS No. 27236-13-1

1,6-HEXANEDIOL

Cat. No.: B3422899
CAS No.: 27236-13-1
M. Wt: 118.17 g/mol
InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Description

1,6-Hexanediol: is an organic compound with the chemical formula C₆H₁₄O₂ . It is a colorless, water-soluble solid that is widely used in various industrial applications. The compound is known for its versatility and is commonly used as a building block in the synthesis of polymers, particularly polyesters and polyurethanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediol is primarily prepared by the hydrogenation of adipic acid or its esters. This process involves the reduction of adipic acid using hydrogen gas in the presence of a catalyst, typically a metal such as nickel or palladium . Another laboratory method involves the reduction of adipates with lithium aluminium hydride, although this method is not practical for commercial production .

Industrial Production Methods: On an industrial scale, this compound is produced through a multi-step process that begins with the oxidation of cyclohexane to cyclohexanone and cyclohexanol. The resulting mixture is then subjected to water extraction, esterification, and hydrogenation to yield this compound . This process is optimized to ensure high yield and purity of the final product.

Comparison with Similar Compounds

  • 1,4-Butanediol
  • 1,2-Hexanediol
  • 2,5-Hexanediol
  • 1,8-Octanediol
  • 1,7-Heptanediol
  • 1,5-Pentanediol

Comparison: 1,6-Hexanediol is unique due to its specific chain length and the presence of two hydroxyl groups at the terminal positions. This structure imparts distinct properties, such as its ability to improve the hardness and flexibility of polyesters and its use as a chain extender in polyurethanes . Compared to other diols, this compound has a relatively high melting point and boiling point, making it suitable for applications requiring thermal stability .

Properties

IUPAC Name

hexane-1,6-diol
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InChI

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
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InChI Key

XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Canonical SMILES

C(CCCO)CCO
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Molecular Formula

Record name 1,6-HEXANEDIOL
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Related CAS

31762-63-7, 27236-13-1
Record name Poly(hexamethylene oxide)
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Record name 1,6-Hexanediol, homopolymer
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DSSTOX Substance ID

DTXSID1027265
Record name 1,6-Hexanediol
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Molecular Weight

118.17 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS.
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Boiling Point

208 °C
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Flash Point

101 °C, 102 °C (216 °F) - closed cup
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Solubility

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good
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Density

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³
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Vapor Density

4.07 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007
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Impurities

... Impurities are various diols and epsilon-caprolactone as well as traces of water.
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Color/Form

Crystalline needles

CAS No.

629-11-8, 27236-13-1
Record name 1,6-Hexanediol
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Melting Point

41.5 °C, 42.8 °C
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Synthesis routes and methods I

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,6-Hexanediol is prepared from a carboxylic acid mixture comprising adipic acid, 6-hydroxycaproic acid and small amounts of 1,4-cyclohexanediols which is obtained as a by-product in the oxidation of cyclohexane to cyclohexanone/cyclohexanol by water extraction of the reaction mixture, by esterification of the acids and hydrogenation wherein
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-cyclohexanediols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-HEXANEDIOL
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1,6-HEXANEDIOL
Reactant of Route 3
1,6-HEXANEDIOL
Reactant of Route 4
1,6-HEXANEDIOL
Reactant of Route 5
1,6-HEXANEDIOL
Reactant of Route 6
1,6-HEXANEDIOL

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